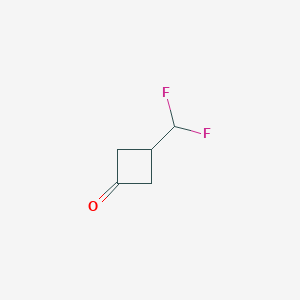

3-(Difluoromethyl)cyclobutan-1-one

Description

Significance of Small Ring Systems in Organic Synthesis and Medicinal Chemistry

Small carbocycles, such as cyclobutanes, are increasingly utilized in the design of new therapeutic agents. nih.govnih.gov Their incorporation into molecular structures can lead to significant improvements in a variety of pharmacological parameters.

The cyclobutane (B1203170) ring, though relatively rare in nature, is found in some natural products with antimicrobial properties. nih.govru.nl In medicinal chemistry, this four-membered ring system is increasingly employed to create molecules with improved characteristics. nih.govnih.govru.nl Its unique, puckered three-dimensional structure allows for its use in several strategic applications, including:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation. ru.nlcancer.govlifechemicals.comresearchgate.net

Increased Metabolic Stability: The cyclobutane core can enhance a drug's resistance to metabolic breakdown, prolonging its therapeutic effect. nih.govru.nlcancer.gov

Improved Pharmacophore Orientation: It can precisely position key functional groups for optimal interaction with biological targets. nih.govru.nlcancer.gov

Aryl Group Isostere: The cyclobutane ring can serve as a non-aromatic mimic for a phenyl ring, a common strategy to escape the "flatland" of planar aromatic systems in drug design. nih.govru.nlcancer.gov

Filling Hydrophobic Pockets: Its three-dimensional shape can effectively occupy hydrophobic cavities in target proteins. nih.govru.nlcancer.gov

Examples of marketed drugs containing a cyclobutane ring include the anticancer agent carboplatin (B1684641) and the antiviral boceprevir. ru.nllifechemicals.com

Cyclobutane possesses a significant amount of ring strain, approximately 26.3 kcal/mol, making it the second most strained saturated monocarbocycle after cyclopropane (B1198618). nih.gov This strain arises from a combination of angle strain, due to the C-C-C bond angles of about 88°-90° deviating from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms. nih.govfiveable.melibretexts.org To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation rather than being perfectly planar. nih.govlibretexts.org

The inherent ring strain in cyclobutane derivatives makes them valuable intermediates in organic synthesis. acs.org The selective cleavage of a C-C bond within the ring is often facile and can be controlled by the reaction conditions and the nature of substituents, providing access to a variety of linear and other cyclic compounds. acs.org However, despite its strain, cyclobutane is notably less reactive than cyclopropane and is relatively inert under many conditions, a property that contributes to its utility in drug molecules where stability is paramount. nih.govpsu.eduquora.com

Role of Fluorine and Fluoroalkyl Groups in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. tandfonline.comchemxyne.com This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com

Strategically placing fluorine atoms can significantly impact a molecule's potency and its physical and chemical characteristics. tandfonline.commdpi.comresearchgate.net The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, membrane permeability, and binding to its biological target. tandfonline.comacs.org For instance, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action. tandfonline.commdpi.com Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with protein targets, leading to increased binding affinity and potency. tandfonline.com

A key advantage of incorporating fluorine is the enhancement of a compound's metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 family. tandfonline.comresearchgate.netnih.gov By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a drug can be extended, leading to improved bioavailability and duration of action. tandfonline.comnih.gov This "metabolic blocking" is a widely used tactic in drug design. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)3-1-4(8)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAWRARKBZEJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conclusion

Contextualizing this compound within Fluorinated Cyclobutanone (B123998) Scaffolds

The compound this compound is a prime example of a fluorinated cyclobutanone scaffold. These scaffolds are of particular interest in drug discovery as they combine the three-dimensional structure of the cyclobutane ring with the unique electronic properties imparted by fluorine. bioorganica.com.ua The 1,3-substitution pattern on the cyclobutane ring is particularly valuable as it can mimic the spatial arrangement of other chemical groups, such as alkyl chains, while offering a more rigid conformation. bioorganica.com.ua

The difluoromethyl group (CHF₂) in this compound is considered a lipophilic hydrogen-bond donor and can serve as a bioisostere for a hydroxyl or thiol group, potentially improving a drug candidate's metabolic stability and cell membrane permeability. researchgate.net The strategic placement of this group on the cyclobutane ring creates a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. researchgate.net For instance, the introduction of a difluoromethyl substituent into a cyclobutane moiety has been shown to improve activity against the hepatitis C virus in certain compounds. researchgate.net

The synthesis of such fluorinated cyclobutanes often involves multi-step processes. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for creating similar structures have been described. These can include the cycloaddition of fluorinated alkenes with other olefins or the fluorination of cyclobutane precursors. koreascience.kr For example, the synthesis of various fluoroalkyl-substituted cyclobutanes has been achieved through nucleophilic fluorination of appropriate cyclobutane substrates. researchgate.net

The chemical identity and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1461713-56-3 |

| Molecular Formula | C₅H₆F₂O |

| Molecular Weight | 120.1 g/mol |

| SMILES | O=C1CC(C(F)F)C1 |

Applications in Advanced Organic Synthesis and Building Block Chemistry

3-(Difluoromethyl)cyclobutan-1-one as a Versatile Building Block

The utility of this compound in organic synthesis stems from the unique combination of the cyclobutane (B1203170) ring and the difluoromethyl group. The cyclobutane moiety provides a rigid, three-dimensional scaffold that can act as a bioisosteric replacement for other common groups, such as phenyl rings or gem-dimethyl groups, while the difluoromethyl group can significantly modulate the electronic and metabolic properties of a molecule.

The presence of both a difluoromethyl group and a cyclobutane ring in this compound makes it an attractive starting material for the synthesis of more complex molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nbuv.gov.uamdpi.com The cyclobutane ring, a small sp3-rich motif, is increasingly utilized in drug discovery to explore new chemical space and improve molecular properties. nbuv.gov.uaresearchgate.net The combination of these two features in a single building block allows for the efficient introduction of these desirable moieties into larger, more complex structures. nbuv.gov.uabioorganica.com.ua This approach is particularly relevant in the design of novel therapeutics where fine-tuning of physicochemical properties is crucial for efficacy. researchgate.netresearchgate.net

The ketone functionality of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives and analogs.

One of the key applications of fluorinated cyclobutane building blocks is the synthesis of corresponding amines and carboxylic acids. nbuv.gov.uaresearchgate.net These functional groups are frequently found in bioactive molecules and serve as important points for further chemical modification. Synthetic routes have been developed to produce 1-(difluoromethyl)cyclobutanamines and 1-(difluoromethyl)cyclobutanecarboxylic acids in multigram quantities. nbuv.gov.uaresearchgate.net These methods often commence from a known ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which undergoes Swern oxidation to the corresponding aldehyde, followed by fluorination and subsequent functional group manipulations like alkaline ester hydrolysis for carboxylic acids and modified Curtius rearrangement for amines. nbuv.gov.uaresearchgate.net

Table 1: Synthesis of Fluorinated Cyclobutane Derivatives

| Starting Material | Product | Key Transformation |

|---|---|---|

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1-(Difluoromethyl)cyclobutanecarboxylic acid | Swern oxidation, fluorination, hydrolysis nbuv.gov.ua |

The difluoromethyl group is a key component in many biologically active pyrazole-containing compounds, particularly in the agrochemical field. researchgate.netthieme.de Difluoromethylated pyrazoles are often synthesized through [3+2] cycloaddition reactions. nih.govresearchgate.netrsc.org While direct use of this compound for pyrazole synthesis is not explicitly detailed, its derivatives can serve as precursors for difluoromethyl-containing building blocks in such reactions. For instance, difluoroacetohydrazonoyl bromides have been utilized as effective reagents for the construction of difluoromethyl-substituted pyrazoles. nih.govresearchgate.net The development of efficient synthetic protocols to access these compounds is of significant interest. nih.govresearchgate.net

Table 2: General Approach to Difluoromethylated Pyrazoles

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can effectively explore chemical space. nih.govresearchgate.netdntb.gov.ua Cyclobutanones are valuable precursors for the synthesis of spirocyclic compounds. nih.gov For example, the reaction of cyclic ketones with homoallyl magnesium bromide, followed by epoxidation and intramolecular ring-opening, can lead to the formation of spirocyclic tetrahydrofurans. nih.gov This methodology can be applied to derivatives of this compound to generate novel spirocyclic scaffolds containing a difluoromethylated cyclobutane ring, thereby expanding the diversity of available building blocks for medicinal chemistry. nih.govresearchgate.net

Synthesis of Derivatives and Analogs

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorinated cyclobutane moieties into drug candidates has proven to be a successful strategy for improving their pharmacological profiles. nbuv.gov.uabioorganica.com.uaresearchgate.netnih.gov The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl group or a thiol, and can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions. nbuv.gov.uamdpi.com The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to increased potency and selectivity. bioorganica.com.uabioorganica.com.ua

The use of building blocks like this compound allows medicinal chemists to systematically explore the impact of these structural features on the biological activity of a compound. nbuv.gov.uarsc.orgresearchgate.net By synthesizing a series of analogs containing the difluoromethylcyclobutane motif, researchers can gain valuable insights into structure-activity relationships and optimize the properties of lead compounds. nih.govmdpi.com This approach has been instrumental in the development of a number of successful drugs and clinical candidates across a range of therapeutic areas. bioorganica.com.ua

Design of Fluorinated Analogs of Biologically Active Molecules

The introduction of difluoromethyl groups into cyclobutane frameworks is a significant area of interest in drug design and synthesis. rsc.org Functionalized cyclobutanes that contain fluoroalkyl substituents are considered highly promising building blocks in medicinal chemistry. nbuv.gov.ua The primary strategy behind using scaffolds like this compound is the principle of bioisosteric replacement. A bioisostere is a chemical substituent that can replace another group in a parent molecule without significantly altering its essential biological activity.

The difluoromethyl (CHF₂) group, for instance, can serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores in many pharmaceuticals. This substitution can prevent metabolic oxidation, a common deactivation pathway for many drugs, thereby extending their duration of action. Furthermore, the entire difluoromethyl cyclobutane moiety can act as a unique analogue for more common lipophilic groups, such as the tert-butyl group, offering a different spatial arrangement and electronic profile while maintaining or improving interactions with biological targets. acs.orgnih.gov This approach broadens the available chemical space for organic synthesis and opens new avenues for pharmaceutical discovery. rsc.org

Influence on Biological Activity and Pharmacokinetic Properties

The incorporation of a difluoromethyl cyclobutane moiety, derived from precursors like this compound, has a multifaceted impact on the properties of a lead compound. Fluorine's high electronegativity and the unique properties of the C-F bond can significantly alter a molecule's physicochemical and pharmacokinetic characteristics.

Key Influences on Molecular Properties:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic attack by cytochrome P450 enzymes. Replacing a metabolically vulnerable site with a difluoromethyl group can block this deactivation pathway, leading to enhanced metabolic stability and a longer biological half-life. nbuv.gov.uanih.gov

Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. The difluoromethyl group offers a moderate increase in lipophilicity, allowing for fine-tuning of this property to achieve optimal absorption and distribution. acs.orgnih.gov

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the acidity or basicity of nearby functional groups. nbuv.gov.uaresearchgate.net For example, it will lower the pKa of a nearby carboxylic acid (making it more acidic) or the pKa(H) of a nearby amine (making it less basic). nbuv.gov.uaresearchgate.net This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Binding Affinity: The introduction of fluorine can alter the electronic distribution of a molecule, potentially leading to new, favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. This can result in enhanced binding affinity and, consequently, higher biological potency. nih.gov

Table 1: Impact of Difluoromethyl Group on Pharmacokinetic and Physicochemical Properties :--

| Property | Influence of Difluoromethyl Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Resistance of the C-F bond to enzymatic cleavage. nbuv.gov.uanih.gov |

| Lipophilicity (LogP) | Moderately Increased | Enhances membrane permeability and can affect distribution. acs.orgnih.gov |

| Acidity (pKa of Acids) | Increased (Lower pKa) | Strong inductive electron-withdrawing effect. nbuv.gov.uaresearchgate.net |

| Basicity (pKa of Amines) | Decreased (Lower pKa(H)) | Strong inductive electron-withdrawing effect. nbuv.gov.uaresearchgate.net |

| Binding to Target | Can be enhanced | Alters molecular electronics, potentially creating new favorable interactions. nih.gov |

Specific Examples in Drug Development and Candidate Design

The difluoromethyl cyclobutane scaffold is a component in the design of various therapeutic and agricultural agents.

GABA Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov Modulating the GABA system is a key strategy for treating conditions like epilepsy, anxiety, and substance abuse. nih.govnih.gov While direct examples using this compound are not prevalent, structurally similar compounds highlight the importance of the difluoromethyl moiety in this area.

For instance, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid has been designed as a highly potent inactivator of the enzyme GABA aminotransferase (GABA-AT). nih.govnih.gov This enzyme is responsible for the degradation of GABA; inhibiting it raises GABA levels in the brain. nih.govnih.gov The difluoromethyl group in this molecule is crucial for the mechanism of enzyme inactivation. This example underscores the utility of cyclic scaffolds featuring a difluoromethyl group for designing potent modulators of the GABAergic system. nih.govnih.gov

Anticancer Agents

The development of novel anticancer agents has benefited from the inclusion of fluorinated motifs. Taxoids, a class of potent chemotherapy drugs, have been modified with difluoromethyl and trifluoromethyl groups to investigate their effects on cytotoxicity and metabolic stability. nih.gov These fluorinated taxoids have shown substantially higher potency against drug-sensitive cancer cell lines compared to parent compounds like paclitaxel and docetaxel. nih.gov Their activity against multidrug-resistant cancer cell lines is even more impressive, demonstrating the power of fluorination to overcome common resistance mechanisms. nih.gov

Antibacterial Agents

The fight against bacterial resistance necessitates the development of new antibiotics. Fluorinated quinolones and naphthyridines are important classes of antibacterial agents. Research into structure-activity relationships has explored the impact of various fluorinated substituents. Specifically, derivatives containing a 1-[1,1-(difluoromethyl)-2-fluoroethyl] group have been synthesized and evaluated for their antibacterial potency. nih.gov Additionally, novel amides of isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, have shown enhanced antibacterial activity and selectivity against Mycobacterium smegmatis, a model organism for M. tuberculosis. nih.gov

Table 2: Examples of Difluoromethyl-Containing Bioactive Molecules :--

| Molecule Class | Specific Example Structure/Motif | Therapeutic Area | Role of Difluoromethyl Group |

|---|---|---|---|

| GABA-AT Inactivators | (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | Addiction, Epilepsy | Essential for the mechanism of enzyme inactivation. nih.govnih.gov |

| Taxoids | 3'-Difluoromethyltaxoids | Cancer | Enhances cytotoxicity and metabolic stability. nih.gov |

| Quinolones | N-1-[1,1-(difluoromethyl)-2-fluoroethyl] substituted quinolones | Bacterial Infections | Modulates antibacterial potency. nih.gov |

| Cinnamoyl Amides | 3'-(difluoromethyl)-4'-methoxycinnamoyl amides | Bacterial Infections | Enhances activity and selectivity against Mycobacteria. nih.gov |

Plant Disease Control

In the agrochemical sector, the introduction of fluorine is a well-established strategy to create more effective and stable pesticides. researchgate.net Fluorine-containing pesticides have been shown to efficiently control crop diseases with potentially lower side effects. nih.gov The principles that apply to pharmaceuticals—such as improved metabolic stability and altered physicochemical properties—are equally relevant for designing new fungicides, herbicides, and insecticides. nih.govresearchgate.net For example, the isosteric replacement of groups like tert-butyl with fluoroalkyl-cyclobutyl moieties is a strategy explored in the development of both drugs and agrochemicals to enhance resistance to metabolic clearance. acs.orgnih.gov While specific fungicides derived directly from this compound are not widely documented, the utility of this building block is inferred from the broad application of fluorinated compounds in creating next-generation crop protection agents. nih.gov

Table of Compounds Mentioned

Applications in Materials Science

While primarily recognized for its role in medicinal chemistry, the principles guiding the use of this compound and related structures extend to materials science. The "materials" in this context are often novel bioactive molecules and drug candidates, where the compound serves as a critical structural motif. researchgate.net Fluorinated cyclobutane derivatives have proven instrumental in the discovery of potent and selective inhibitors for a range of biological targets. nbuv.gov.ua

The introduction of the difluoromethyl cyclobutane moiety has been a key strategy in overcoming metabolic instability in drug candidates. pharmablock.com This strategic use of fluorinated building blocks allows for the fine-tuning of physicochemical properties, which is essential for developing successful therapeutic agents. researchgate.netbohrium.com

| Application Area | Biological Target Examples | Role of the Fluorinated Cyclobutane Motif |

|---|---|---|

| Enzyme Inhibition | Isocitrate Dehydrogenase 1 (IDH1) | Increases metabolic stability while maintaining potency. pharmablock.com |

| Receptor Antagonism | Cannabinoid Receptor Type 2 (CB2) | Serves as a key structural component in novel antagonists. nbuv.gov.ua |

| Kinase Inhibition | FMS-like Tyrosine Kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) | Contributes to the development of selective inhibitors. nbuv.gov.ua |

Novel Synthetic Strategies Leveraging Cyclobutane Ring Strain

The synthesis of functionalized cyclobutanes like this compound is complicated by the inherent strain within the four-membered ring. masterorganicchemistry.com This strain, a combination of angle and torsional strain, makes the ring susceptible to opening or elimination reactions under certain conditions. masterorganicchemistry.com However, modern synthetic chemistry has developed strategies that not only overcome these challenges but also leverage the ring's reactivity.

One significant challenge is the construction of the cyclobutane ring itself. Photochemical [2+2] cycloadditions are a common method for forming these strained rings. nih.gov More recent innovations focus on the functionalization of pre-formed rings. For instance, the high reactivity of bicyclo[1.1.0]butanes (BCBs), which possess extreme ring strain, provides a reliable platform for creating functionalized cyclobutanes through controlled ring-opening reactions. nih.gov

Furthermore, strain can dictate the outcome of subsequent reactions. In some cases, the relief of ring strain is a powerful driving force for chemical transformations, enabling reactions that would otherwise be difficult. nih.gov For example, photochemical methods are being developed for the direct and selective introduction of difluoromethyl groups into cyclobutane frameworks, offering a greener alternative to traditional multi-step fluorination processes. rsc.org These methods often proceed under mild conditions, preserving the integrity of the strained ring while achieving the desired functionalization. researchgate.net

| Synthetic Challenge | Novel Strategy | Rationale |

|---|---|---|

| Ring Formation | [2+2] Cycloadditions | Classic and effective method for creating the strained four-membered ring system. nih.gov |

| Selective Functionalization | Ring-opening of Bicyclo[1.1.0]butanes (BCBs) | Leverages the high strain of BCBs for controlled, regioselective synthesis of multi-substituted cyclobutanes. nih.gov |

| Direct Difluoromethylation | Photochemical Reactions | Enables the direct and selective introduction of difluoromethyl groups under mild, sustainable conditions. rsc.org |

| Driving Difficult Reactions | Strain-Release Driven Aroylation | Uses the release of ring strain as a thermodynamic driving force to overcome steric hindrance in acylation reactions. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, CASSCF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), are instrumental in understanding the behavior of complex molecular systems. For cyclobutanone (B123998) and its derivatives, these methods have been applied to explore their photochemistry and electronic states. arxiv.orgresearchgate.net Methods like Time-Dependent DFT (TD-DFT) are used to predict bond cleavage on excited state surfaces and the ultrafast deactivation from Rydberg states. arxiv.org More advanced methods such as CASSCF are employed when multi-reference character is significant, for instance, during bond-breaking processes. arxiv.orgarxiv.org Non-adiabatic dynamics simulations using these electronic structure methods can model the outcomes of photoexcitation. arxiv.org

For 3-(Difluoromethyl)cyclobutan-1-one, the difluoromethyl substituent will occupy either an axial or equatorial position in this puckered ring. The relative stability of these conformers is determined by a balance of steric and electronic effects, which can be precisely calculated using computational methods.

The electronic structure of cyclobutanone is defined by its carbonyl group and the strained sigma bonds of the ring. The key electronic transitions are the n → π* transition of the carbonyl group, which leads to the first excited singlet state (S1), and higher-energy transitions to Rydberg states, such as the 3s ← n transition to the S2 state. researchgate.net The photochemistry of cyclobutanone is largely dictated by the dynamics on these excited state surfaces. researchgate.netwhiterose.ac.uk

Computational studies on the parent cyclobutanone molecule provide a framework for understanding the photochemical behavior of its derivatives. arxiv.orgarxiv.org Upon photoexcitation to the S2 (Rydberg) state, cyclobutanone undergoes ultrafast internal conversion to the S1 (nπ*) state on a timescale of hundreds of femtoseconds to a picosecond. researchgate.netarxiv.org

The subsequent dynamics on the S1 surface are complex and lead to the characteristic Norrish Type-I reaction. whiterose.ac.ukarxiv.org This involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage), forming a ring-opened biradical intermediate. whiterose.ac.ukarxiv.org This biradical can then undergo further reactions, including fragmentation into smaller molecules like ethylene (B1197577) and ketene (B1206846), or carbon monoxide and cyclopropane (B1198618). arxiv.org The entire process, from excitation to fragmentation, occurs on an ultrafast timescale. arxiv.org

Mechanistic Insights from Computational Modeling

Trajectory-based surface hopping dynamics (TSHD) and other "on-the-fly" quantum dynamics simulations have been crucial in elucidating the mechanistic pathways of cyclobutanone photochemistry. arxiv.orgresearchgate.net These models show that after excitation, the molecule rapidly moves from the initially populated Franck-Condon region to a conical intersection between the S2 and S1 states. researchgate.net

In TSHD simulations using CASSCF, the α-cleavage (ring-opening) is predicted to occur very rapidly, within approximately 50 femtoseconds, following the internal conversion from S2 to S1. arxiv.org The simulations can track the nuclear motions, showing the C-C bond breaking and the subsequent formation of various photoproducts. arxiv.org These computational models provide a time-resolved, atomistic view of the reaction mechanism that is highly complementary to experimental techniques like ultrafast electron diffraction. arxiv.org

Prediction of Chemical Activity and Reactivity

Theoretical models are highly effective in predicting the chemical reactivity of this compound. As detailed in the photochemical sections, computational studies predict that the molecule will undergo efficient Norrish Type-I ring-opening upon UV irradiation, similar to the parent cyclobutanone. arxiv.orgresearchgate.net The specific fragmentation pathways and their branching ratios can be predicted, offering insights into the likely products of photolysis.

Furthermore, the influence of the difluoromethyl group on the acid-base properties of adjacent functional groups can be predicted and quantified. The strong electron-withdrawing nature of the CHF₂ group is known to increase the acidity of nearby protons. nbuv.gov.uaresearchgate.net This is a predictable effect based on the fundamental principles of physical organic chemistry, quantifiable through pKa calculations and measurements. nbuv.gov.ua

Acid-Base Properties and Inductive Effects of Fluoroalkyl Substituents

The difluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly alters the acid-base properties of neighboring functional groups. Studies on related α-fluoroalkyl-substituted cyclobutane (B1203170) carboxylic acids and amines have systematically investigated this phenomenon. nbuv.gov.uaresearchgate.netnuph.edu.ua

It has been found that the pKa values of these compounds are consistent with the strong electron-withdrawing nature of the fluoroalkyl substituents. nbuv.gov.uaresearchgate.net The acidity of carboxylic acids increases (pKa decreases), and the basicity of amines decreases (pKa of the conjugate acid decreases) with the number of fluorine atoms. nbuv.gov.ua For amines, the change in pKa (ΔpKa) is approximately 1.7 units for each fluorine atom in the β-position to the nitrogen atom. For carboxylic acids, where the fluorine atoms are in the γ-position relative to the acidic proton, the ΔpKa is about 0.7 units per fluorine atom. nbuv.gov.ua This demonstrates that the inductive effect of fluorine atoms is the primary factor governing the acid-base properties in these systems. nbuv.gov.ua

Table 1: Experimentally Measured pKa Values for Substituted Cyclobutane Derivatives

| Compound Series | Substituent (R) | Measured pKa |

|---|---|---|

| 1-R-cyclobutan-1-amine (Conjugate Acid) | CH₃ | 10.74 |

| CH₂F | 9.03 | |

| CHF₂ | 7.40 | |

| CF₃ | 5.59 | |

| 1-R-cyclobutane-1-carboxylic acid | CH₃ | 4.93 |

| CH₂F | 4.25 | |

| CHF₂ | 3.51 | |

| CF₃ | 2.85 |

This predictable electronic influence is a key feature of this compound, impacting its reactivity in various chemical environments.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Difluoromethyl)cyclobutan-1-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data for its structural confirmation. While specific experimental data for this compound is not widely available in the reviewed literature, a predictive analysis based on analogous structures can be made.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane (B1203170) ring and the single proton of the difluoromethyl group. The proton on the difluoromethyl group (-CHF₂) would likely appear as a triplet due to coupling with the two fluorine atoms. The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other and with the difluoromethyl group.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a characteristic downfield shift. The carbon of the difluoromethyl group (-CHF₂) would be identifiable by its coupling to the two fluorine atoms, resulting in a triplet. The other two non-equivalent carbons of the cyclobutane ring would also show distinct chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For the -CHF₂ group, a single resonance is expected, which would be split into a doublet by the adjacent proton. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aliphatic ring system. For instance, in related difluoromethyl compounds, the ¹⁹F NMR chemical shifts can range from approximately -90 to -115 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | |||

| -CH F₂ | 5.5 - 6.5 | t | JH-F ≈ 50-60 Hz |

| Ring CH₂ | 2.0 - 3.5 | m | - |

| Ring CH | 2.5 - 4.0 | m | - |

| ¹³C | |||

| C=O | > 200 | s | - |

| -C HF₂ | 110 - 120 | t | JC-F ≈ 230-250 Hz |

| Ring CH₂ | 30 - 50 | t | - |

| Ring CH | 30 - 50 | d | - |

| ¹⁹F | |||

| -CHF ₂ | -90 to -115 | d | JF-H ≈ 50-60 Hz |

Note: This table represents predicted values based on general principles and data from analogous compounds, not experimental data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-fluorine bonds (C-F).

The strong absorption band for the carbonyl group in a four-membered ring typically appears at a higher wavenumber (around 1780 cm⁻¹) compared to acyclic ketones due to ring strain. The C-F stretching vibrations of the difluoromethyl group would likely produce strong and characteristic bands in the region of 1100-1000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl | C=O | ~1780 | Strong |

| Difluoromethyl | C-F | 1100 - 1000 | Strong |

| Alkyl C-H | C-H | 3000 - 2850 | Medium |

Note: This table represents predicted values based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (molecular weight: 120.1 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 120. achemblock.comlabsolu.ca

Fragmentation of the molecule upon ionization would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules. Common fragmentation patterns for cyclic ketones can be complex. miamioh.edu Alpha-cleavage next to the carbonyl group is a typical fragmentation pathway for ketones. libretexts.org For this molecule, fragmentation could lead to the loss of CO (28 Da) or the difluoromethyl group (CHF₂, 51 Da).

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a common technique used for the purification of organic compounds. bioorganica.com.uathieme-connect.de For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be suitable. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation.

Gas Chromatography (GC): Given its likely volatility, gas chromatography could be employed for the analysis of the purity of this compound. Coupled with a mass spectrometer (GC-MS), this technique would provide both separation and identification of the compound and any impurities present.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. However, this analysis requires a suitable single crystal of the compound, which can be challenging to obtain.

While there is no specific X-ray crystallographic data available for this compound in the searched literature, studies on related substituted cyclobutane derivatives have been reported. cardiff.ac.uk Such studies on analogous compounds reveal that the cyclobutane ring is typically puckered, and the substituents can adopt either axial or equatorial positions. hmdb.ca A similar puckered conformation would be expected for this compound.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3-(difluoromethyl)cyclobutan-1-one presents opportunities for the development of more environmentally friendly and efficient chemical processes. Current methods often rely on traditional, sometimes harsh, reagents and conditions. Future research should focus on alternative synthetic strategies that align with the principles of green chemistry.

One promising avenue is the use of photochemical methods. For instance, the photochemical difluoroalkylation of bicyclobutanes has been shown to be a direct and sustainable pathway to functionalized difluoromethyl cyclobutane (B1203170) scaffolds, utilizing renewable visible light as the energy source. lab-chemicals.com This approach offers high atom economy and chemo-selectivity, addressing the need for greener synthetic protocols. lab-chemicals.com

Furthermore, the use of safer and more manageable fluorinating reagents is a critical aspect of sustainable synthesis. Exploring reagents that are less hazardous than traditional fluorinating agents while maintaining high reactivity and selectivity is an ongoing challenge in organofluorine chemistry.

Exploration of Novel Reactivity Patterns

The unique combination of a strained four-membered ring and an electron-withdrawing difluoromethyl group in this compound suggests a rich and underexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The carbonyl group of the cyclobutanone (B123998) is a key site for reactivity. Its reactions with nucleophiles, electrophiles, and in cycloaddition reactions are of significant interest. The strain of the cyclobutane ring is expected to enhance the reactivity of the ketone compared to acyclic or larger ring ketones.

Beyond the carbonyl group, the difluoromethyl group can also influence reactivity. The C-F bonds are generally unreactive, but the adjacent C-H bond can be a site for radical reactions. Exploring the radical chemistry of this compound could lead to novel functionalization strategies.

The interplay between the cyclobutane ring and the difluoromethyl group could also lead to unique rearrangement reactions. Under thermal or photochemical conditions, or in the presence of catalysts, the molecule could undergo ring-opening, ring-expansion, or other skeletal rearrangements, providing access to novel molecular scaffolds.

Expanded Applications in Chemical Biology and Material Science

The introduction of a difluoromethyl group can significantly alter the biological and material properties of a molecule. This makes this compound a valuable building block for the synthesis of new compounds with potential applications in chemical biology and material science.

In medicinal chemistry, the difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, as it can act as a hydrogen bond donor while offering improved metabolic stability and lipophilicity. nih.gov The cyclobutane scaffold provides a rigid three-dimensional framework that can be used to control the spatial arrangement of functional groups, which is crucial for binding to biological targets. achemblock.com Therefore, derivatives of this compound could be explored as potential inhibitors of enzymes or as modulators of protein-protein interactions. For example, difluoromethylated compounds have been investigated for their potential in treating addiction and epilepsy. researchgate.net

In material science, the incorporation of fluorinated groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Cyclobutane-containing polymers are also of interest for their unique properties. Therefore, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. These materials could find applications in areas such as advanced coatings, membranes, and electronic materials.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for understanding the structure, bonding, and reactivity of molecules. Future research should leverage advanced computational modeling to gain deeper insights into the properties of this compound.

DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information is crucial for understanding its inherent reactivity. For example, computational studies on fluorinated cyclobutanes have investigated the effect of fluorine substitution on ring strain and the energetics of radical rearrangements. nih.gov Such studies can elucidate how the difluoromethyl group influences the stability and reactivity of the cyclobutane ring. nih.gov

Furthermore, computational modeling can be used to explore reaction mechanisms and predict the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can identify the most favorable reaction pathways and design experiments more efficiently. For instance, DFT calculations have been employed to elucidate the mechanisms of rhodium- and nickel-catalyzed intramolecular cycloadditions of cyclobutanones. nih.gov

These computational studies can also aid in the design of new catalysts and reagents for the synthesis and functionalization of this compound and its derivatives, accelerating the discovery of novel chemical transformations.

Stereoselective Synthesis of Enantiomers and Diastereomers

This compound is a chiral molecule, and its enantiomers are expected to have different biological activities. Therefore, the development of methods for the stereoselective synthesis of its enantiomers and diastereomers is of high importance, particularly for applications in medicinal chemistry.

Future research should focus on developing asymmetric synthetic routes to access enantiomerically pure or enriched this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, asymmetric organocatalysis has been successfully used for the synthesis of stereopure chiral compounds.

The synthesis of diastereomerically pure derivatives is also a key objective. The relative stereochemistry of substituents on the cyclobutane ring can have a significant impact on the molecule's shape and properties. Research into diastereoselective reactions, such as reductions of the ketone or additions to the carbonyl group, will be crucial for accessing specific stereoisomers.

The development of robust methods for the stereoselective synthesis of this compound and its derivatives will be essential for fully exploring their potential in various fields and for establishing clear structure-activity relationships.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Difluoromethyl)cyclobutan-1-one, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of this compound can be approached via difluorination strategies. For instance, a one-pot difluorination/fragmentation process using 1-trifluoromethyl-1,3-diketones as precursors has been optimized to yield difluoromethyl ketones. Key parameters include temperature control (e.g., −78°C for fluorination steps) and stoichiometric adjustments of fluorinating agents like DAST (diethylaminosulfur trifluoride) to minimize side reactions . Additionally, acid chloride intermediates (e.g., using SOCl₂ as both reactant and solvent) enable efficient functionalization of the cyclobutanone core .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Advanced NMR (¹H, ¹³C, ¹⁹F) is essential for resolving the electronic environment of the difluoromethyl group and cyclobutanone ring. X-ray crystallography provides definitive confirmation of molecular geometry, particularly the stereoelectronic effects of fluorine substitution. IR spectroscopy identifies carbonyl (C=O) and C-F stretching vibrations, while mass spectrometry (HRMS) verifies molecular weight and purity .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : The strong electron-withdrawing nature of the difluoromethyl group alters the electrophilicity of the cyclobutanone carbonyl, impacting nucleophilic addition reactions. Computational studies (e.g., DFT) paired with experimental kinetic data can quantify these effects. For example, fluorine’s inductive effects reduce basicity at adjacent sites, which can be leveraged to design regioselective catalytic processes (e.g., asymmetric hydrogenation) .

Q. What strategies resolve contradictions in reaction outcomes when using different fluorinating agents for synthesizing this compound?

- Methodological Answer : Discrepancies often arise from competing mechanisms (e.g., radical vs. ionic pathways). Systematic optimization studies, such as varying fluorinating agents (DAST vs. Deoxo-Fluor) or solvents (CH₂Cl₂ vs. THF), can identify optimal conditions. For instance, DAST may favor electrophilic fluorination, while metal-mediated agents improve selectivity for difluorinated products . Reaction monitoring via in-situ NMR or LC-MS helps track intermediate formation and guide adjustments .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies under thermal stress (40–80°C) and hydrolytic conditions (buffered solutions at pH 1–13) assess degradation pathways. Analytical techniques like HPLC-MS identify breakdown products (e.g., defluorinated derivatives or ring-opened species). For example, cyclobutanone derivatives with difluoromethyl groups exhibit enhanced stability in acidic media due to reduced ring strain compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.